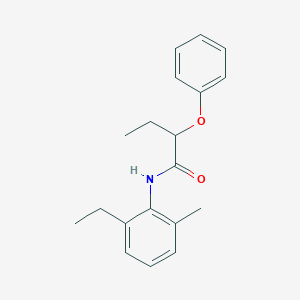
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological processes, including pain perception, mood, appetite, and inflammation. By inhibiting FAAH, A-836,339 can increase the levels of endocannabinoids, which may have therapeutic benefits in various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors in the body, including CB1 and CB2 receptors, which are involved in various physiological processes, such as pain perception, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide are primarily mediated by the increased levels of endocannabinoids. Anandamide and 2-AG have been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in various preclinical models. By inhibiting FAAH, N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide can enhance the activity of endocannabinoids and potentially provide therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide in lab experiments is that it specifically targets FAAH and does not affect other enzymes involved in endocannabinoid metabolism. This allows for more precise modulation of endocannabinoid levels and avoids potential side effects associated with non-specific cannabinoid receptor agonists or antagonists. One limitation is that N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has relatively low potency and selectivity compared to other FAAH inhibitors, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the therapeutic potential of FAAH inhibitors in various diseases, including chronic pain, anxiety, depression, and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of FAAH inhibitors, as well as their potential side effects and safety profiles.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide involves several steps, starting from 2-ethyl-6-methylphenol and 2-chlorobutanoic acid. The first step is the conversion of 2-ethyl-6-methylphenol to 2-ethyl-6-methylphenyl ether, which is then reacted with 2-chlorobutanoic acid to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is coupled with phenoxyamine to give N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has been extensively studied in preclinical models of various diseases, including pain, anxiety, depression, and inflammation. In animal studies, N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has been shown to reduce pain sensitivity, anxiety-like behavior, and depressive-like behavior. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Propiedades
Nombre del producto |
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C19H23NO2/c1-4-15-11-9-10-14(3)18(15)20-19(21)17(5-2)22-16-12-7-6-8-13-16/h6-13,17H,4-5H2,1-3H3,(H,20,21) |
Clave InChI |
YXZNJULSOSIRTH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C(CC)OC2=CC=CC=C2)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C(CC)OC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)

![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
